Matairesinol

Descripción general

Descripción

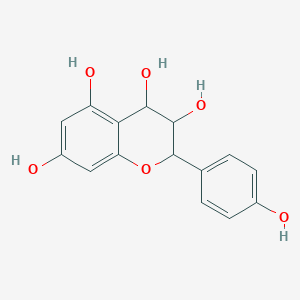

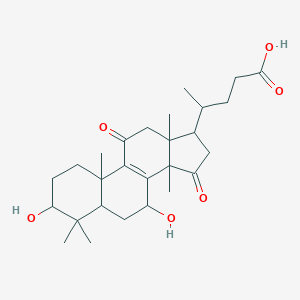

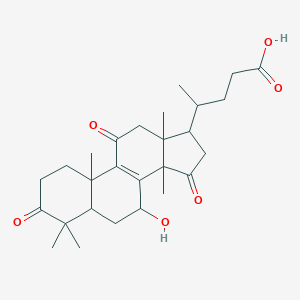

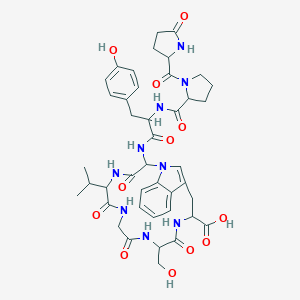

Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid. It is found in various plants, including cereals like rye. This compound, along with secoisolariciresinol, has garnered attention for its potential nutritional benefits. It is a precursor to enterolignans, which are mammalian lignans that may reduce the risk of certain cancers and cardiovascular diseases .

Mecanismo De Acción

Target of Action

Matairesinol, also known as (-)-Matairesinol, primarily targets the Dehydrogenase/reductase SDR family member 4-like 2 in humans . It has also been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) .

Mode of Action

This compound interacts with its targets, leading to a series of biochemical reactions. It has been shown to exert anti-inflammatory and antioxidant effects by repressing the MAPK and NF-κB pathways through up-regulating AMPK . This interaction results in changes in the cellular environment, influencing various biological processes.

Biochemical Pathways

This compound affects several biochemical pathways. It dampens the phosphorylation of MAPK, JNK, and NF-κB in a concentration-dependent manner . It also up-regulates Nrf2 and HO-1 , which are key regulators of the antioxidant response . Furthermore, it facilitates the expression of AMPK , a central regulator of cellular energy homeostasis .

Pharmacokinetics

It’s known that this compound is converted to enterolactone by mammalian gut microflora after ingestion . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has been shown to improve neuronal apoptosis and weaken microglial activation in sepsis-mediated brain injury models . It also hampers the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1) and facilitates the contents of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in brain tissues and microglia . These effects contribute to its anti-inflammatory and antioxidant properties.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the gut microflora plays a crucial role in metabolizing this compound into enterolactone . Additionally, the concentration of this compound can affect its efficacy, as its effects on various pathways have been observed to be concentration-dependent . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Matairesinol interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) . The plant lignans, including this compound, are precursors of the enterolignans (mammalian lignans) . A number of plant lignans are metabolized to the enterolignans (enterodiol and enterolactone) that can potentially reduce the risk of certain cancers and cardiovascular diseases .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit microglia activation by reducing the production of nitric oxide, the expression of inducible nitric oxide synthase, and cyclooxygenase-2 . In pancreatic cancer cells, this compound triggers apoptosis and causes mitochondrial impairment .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It suppresses the nuclear factor-kappa B (NF-κB) transcriptional activity and translocation into the nucleus through the inhibition of the extracellular signal-regulated kinase (ERK)1/2 signal transduction pathways . It also blocks lipopolysaccharide (LPS)-mediated microglia migration and this is associated with inhibition of LPS-induced Src phosphorylation as well as Src expression .

Temporal Effects in Laboratory Settings

This compound has shown to have temporal effects in laboratory settings. For instance, it has been found to exert anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, the IgE level was strongly suppressed by the uptake of this compound in both intact and ovalbumin-immunized mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted to enterolactone by mammalian gut microflora after its ingestion . It also rewires lipid metabolism to improve the therapeutic efficacy in colorectal cancer by inducing mitochondrial damage and oxidative damage and blunting ATP production .

Transport and Distribution

It is known that this compound is metabolized to enterolactone by mammalian gut microflora after its ingestion , suggesting that it may be transported and distributed within the body through the circulatory system.

Subcellular Localization

Given its involvement in various cellular processes such as the inhibition of microglia activation and the induction of apoptosis in pancreatic cancer cells , it can be inferred that this compound may localize in various subcellular compartments where these processes occur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Matairesinol can be synthesized through various methods, including the oxidative coupling of coniferyl alcohol. This process involves the use of oxidative enzymes or chemical oxidants to couple two coniferyl alcohol molecules, forming the lignan structure. The reaction conditions typically include a controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. Techniques such as ultrasonication-assisted extraction, supercritical fluid extraction, and enzyme-assisted extraction are commonly used. These methods help isolate this compound from plant matrices efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Matairesinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form arctigenin or isoarctigenin through the action of this compound O-methyltransferase.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include this compound O-methyltransferase and methyl donors like S-adenosylmethionine.

Reduction: Hydrogen gas and carbon-supported catalysts are used for hydrogenolysis.

Substitution: Various nucleophiles can be used for substitution reactions involving hydroxyl groups.

Major Products:

Arctigenin and Isoarctigenin: Products of oxidation reactions.

This compound: Product of hydrogenolysis of hydroxythis compound.

Aplicaciones Científicas De Investigación

Matairesinol has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Matairesinol is compared with other lignans such as:

Secoisolariciresinol: Both are precursors to enterolignans but differ in their specific metabolic pathways and biological activities.

Pinoresinol: Similar in structure but has distinct antioxidant and anti-inflammatory properties.

Lariciresinol: Another lignan with comparable health benefits but different metabolic conversion.

Uniqueness: this compound’s unique ability to act as an agonist of AdipoR1 and its specific metabolic pathways distinguish it from other lignans .

Propiedades

IUPAC Name |

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920490 | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pearl white powder, Bland aroma | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly Soluble (in ethanol) | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

580-72-3 | |

| Record name | (-)-Matairesinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matairesinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matairesinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MATAIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does matairesinol exert its anticancer effects?

A: this compound has demonstrated anticancer activity against various cancer cell lines, including those of the colon, prostate, breast, and pancreas. [, , , , , , ] While the exact mechanisms are still under investigation, several studies highlight key pathways:

- Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells, as evidenced by DNA fragmentation and morphological changes. [, ]

- Mitochondrial dysfunction: The compound can induce mitochondrial damage, disrupt calcium homeostasis, and reduce ATP production, ultimately contributing to cancer cell death. [, ]

- Inhibition of cell signaling pathways: this compound can interfere with signaling pathways crucial for cancer cell growth and survival, such as Akt activation. [, ]

- Synergistic effects with chemotherapeutics: Notably, this compound can enhance the efficacy of standard chemotherapeutic agents like 5-fluorouracil, potentially by restoring chemosensitivity. [, ]

Q2: Does this compound have any immunomodulatory effects?

A: Yes, research suggests that this compound can influence the immune system. Studies in mice indicate that this compound intake can suppress IgE levels while activating lymphocytes in gut-associated lymphatic tissues. []

Q3: How does this compound interact with estrogen receptors?

A: this compound is considered a phytoestrogen, meaning it can weakly mimic the effects of estrogen in the body. Computational studies suggest that this compound can bind to estrogen receptor alpha (ER-α), albeit with lower affinity compared to the drug tamoxifen. [, ] This interaction could contribute to its potential effects on hormone-dependent cancers.

Q4: What is the chemical structure of this compound?

A: this compound is a dibenzylbutyrolactone lignan. It exists as two enantiomers, with (-)-matairesinol being the naturally occurring and biologically active form. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H22O6, and its molecular weight is 358.39 g/mol.

Q6: Is there spectroscopic data available for this compound?

A: Yes, numerous studies have characterized this compound using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). These techniques provide detailed information about its structure, purity, and chemical environment. [, , , , , ]

Q7: How stable is this compound under different conditions?

A: this compound's stability can be influenced by factors like temperature, pH, and exposure to light and oxygen. More research is needed to fully understand its stability profile and develop appropriate formulation strategies. []

Q8: How is this compound metabolized in the body?

A: this compound is primarily metabolized by the gut microflora into the mammalian lignan enterolactone. This conversion significantly impacts its bioavailability and potential health effects. [, , , ]

Q9: Do different lignan sources affect enterolactone production?

A: Yes, studies suggest that the type of lignan source can influence enterolactone production. For instance, flaxseed, rich in secoisolariciresinol diglycoside, and rye bran, containing syringaresinol, did not show clear increases in enterolactone levels in a mouse model. []

Q10: Are there any known dietary factors that impact this compound bioavailability?

A10: The bioavailability of this compound can be influenced by various factors, including:

Q11: What analytical methods are used to quantify this compound in various matrices?

A11: Several analytical techniques are employed for the accurate quantification of this compound, including:

- High-performance liquid chromatography (HPLC): Coupled with various detectors like ultraviolet (UV) detectors, diode array detectors (DAD), or mass spectrometers (MS). [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Offers high sensitivity and selectivity for this compound analysis. [, , , ]

- Isotope dilution techniques: Provide accurate quantification by using isotopically labeled internal standards. [, ]

Q12: What are the key considerations for quality control and assurance of this compound?

A12: Ensuring the quality and consistency of this compound, especially for potential pharmaceutical applications, requires stringent quality control measures:

- Standardized extraction and purification methods: To obtain consistent yields and purity. [, ]

- Analytical method validation: Rigorous validation of analytical methods used for quantification ensures accuracy, precision, and reliability of results. []

Q13: What are the key research gaps and future directions for this compound research?

A13: While promising, many aspects of this compound warrant further investigation:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.